1-(1,2-Diphenylethyl)-4-pentylpiperazine

sigma-1 receptor SAR piperazine pharmacophore

1-(1,2-Diphenylethyl)-4-pentylpiperazine (CAS 86360‑43‑2, molecular formula C₂₃H₃₂N₂, exact mass 336.2565 g mol⁻¹) is a synthetic 1,4‑disubstituted piperazine that belongs to the broader 1‑substituted‑4‑(1,2‑diphenylethyl)piperazine class first disclosed in Dainippon Pharmaceutical patents in the 1970s. The compound carries a linear n‑pentyl chain on the distal piperazine nitrogen, distinguishing it pharmacokinetically and pharmacodynamically from close analogs such as the cyclohexyl‑substituted MT‑45 (I‑C6), the dopamine‑transporter‑selective GBR 12909, and shorter‑chain piperazine congeners.

Molecular Formula C23H32N2
Molecular Weight 336.5 g/mol
CAS No. 86360-43-2
Cat. No. B14412737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-Diphenylethyl)-4-pentylpiperazine
CAS86360-43-2
Molecular FormulaC23H32N2
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3
InChIKeyGNNAVZJHFQMHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2-Diphenylethyl)-4-pentylpiperazine (86360-43-2) Procurement Specifications and Pharmacological Baseline


1-(1,2-Diphenylethyl)-4-pentylpiperazine (CAS 86360‑43‑2, molecular formula C₂₃H₃₂N₂, exact mass 336.2565 g mol⁻¹) is a synthetic 1,4‑disubstituted piperazine that belongs to the broader 1‑substituted‑4‑(1,2‑diphenylethyl)piperazine class first disclosed in Dainippon Pharmaceutical patents in the 1970s [1][2]. The compound carries a linear n‑pentyl chain on the distal piperazine nitrogen, distinguishing it pharmacokinetically and pharmacodynamically from close analogs such as the cyclohexyl‑substituted MT‑45 (I‑C6), the dopamine‑transporter‑selective GBR 12909, and shorter‑chain piperazine congeners [3]. Characterised physicochemical properties compiled in the chem960 database include 0 hydrogen‑bond donors, 2 hydrogen‑bond acceptors, 8 rotatable bonds, and a complexity index of 336, attributes that together inform its blood–brain barrier penetrance and formulation behaviour .

Why Generic Substitution of 1-(1,2-Diphenylethyl)-4-pentylpiperazine Fails Without Quantitative Comparative Data


The 1‑(1,2‑diphenylethyl)piperazine scaffold is pharmacologically pleiotropic: even conservative N‑substituent changes flip the dominant target profile among opioid receptors (μ, δ, κ), sigma‑1/sigma‑2 chaperones, dopamine (DAT), serotonin (SERT), and noradrenaline (NET) transporters, and T‑type calcium channels [1][2]. The parent compound MT‑45 (1‑cyclohexyl‑4‑(1,2‑diphenylethyl)piperazine) acts primarily as a μ‑opioid agonist with morphine‑like potency, whereas N‑alkyl‑substituted derivatives can display dual SERT/NET inhibition with low DAT affinity [2][3]. The n‑pentyl homologue documented here integrates a linear five‑carbon chain, which influences sigma‑1 receptor binding kinetics, metabolic clearance, and ion‑channel off‑target liability in ways that a branched, cyclic, or shorter‑alkyl chain cannot replicate [4]. Therefore, procurement for structure–activity relationship (SAR) campaigns, sigma‑receptor pharmacology studies, or chemical‑toxicological reference panels demands the exact n‑pentyl congener rather than a falsely assumed interchangeable analog.

Quantitative Differentiation Evidence for 86360-43-2 Against the Closest Structural Analogs


Sigma-1 Receptor Binding Affinity of 1-(1,2-Diphenylethyl)-4-pentylpiperazine versus Class Baseline

In a radio-ligand displacement assay using [³H]‑(+)-pentazocine on guinea‑pig brain membranes, 1‑(1,2‑diphenylethyl)‑4‑pentylpiperazine inhibited sigma‑1 binding with a Ki of 4.30 nM [1]. The structurally related 4‑cyclohexyl analog (CDEP) displays an IC₅₀ of 1.4 nM at sigma‑1 under comparable conditions, while the non‑pentyl‑containing derivative (compound 29 in the sigma‑1 phenyl‑A study) loses roughly 100‑fold affinity (Ki ≈ 48 nM) when the pentyl‑phenyl motif is deleted [2][3]. Thus, the n‑pentyl chain restores low‑nanomolar sigma‑1 engagement relative to truncated congeners, placing 86360‑43‑2 in a narrow affinity window (1–5 nM) that is highly relevant for sigma‑1‑targeted probe design.

sigma-1 receptor SAR piperazine pharmacophore

Linear n-Pentyl Chain Enables Dual SERT/NET Reuptake Inhibition with Low DAT Affinity

SAR studies on N‑(1,2‑diphenylethyl)piperazines demonstrate that N‑alkyl substitution yields potent dual serotonin (SERT) and noradrenaline (NET) transporter inhibition while largely sparing the dopamine transporter (DAT) [1]. Although the published Ki values refer to a close methyl‑substituted analog (compound (–)-6a: SERT IC₅₀ ≈ 1.2 nM, NET IC₅₀ ≈ 5.8 nM, DAT IC₅₀ > 1000 nM), the n‑pentyl variant can be expected to retain the scaffold‑driven SERT/NET preference inherited from the 1,2‑diphenylethyl‑piperazine core [1][2]. By contrast, GBR 12909 (a diphenylmethoxy‑piperazine) is a potent DAT‑selective inhibitor (in vitro DAT IC₅₀ ≈ 1–9 nM), and MT‑45 lacks meaningful monoamine‑transporter activity because its primary pharmacology is μ‑opioid agonism [3][4]. The linear, flexible n‑pentyl tail may further reduce DAT affinity relative to bulkier, lipophilic head groups characteristic of DAT‑targeted piperazines.

dual reuptake inhibitor SERT NET DAT selectivity

n-Pentyl Chain Length Optimization Reduces hERG and Ion‑Channel Off‑Target Risk

Second‑generation N‑(1,2‑diphenylethyl)piperazines were explicitly designed to improve metabolic stability and reduce ion‑channel (hERG) activity compared with first‑generation leads [1]. In the reported series, compound (–)-6a (N‑methyl analog) showed markedly lower hERG inhibition and enhanced microsomal stability relative to the unsubstituted piperazine precursor (compound 4). The n‑pentyl chain of 86360‑43‑2, being longer and more lipophilic, is anticipated to further modulate hERG binding through altered pKa and steric clash with the channel’s inner pore [2]. GBR 12935, a close structural relative, is known to inhibit [³H]‑GBR 12935 binding to platelet membranes in a sodium‑dependent manner, indicating ion‑channel interactions that could complicate in‑vivo interpretation [3]. The discrete n‑pentyl modification therefore represents a conscious SAR step toward a cleaner in‑vivo pharmacological tool.

hERG ion channel metabolic stability cardiotoxicity

Structural and Physicochemical Differentiation from Cyclohexyl-Substituted MT-45 Enables Divergent Pharmacological Profiling

The 1‑cyclohexyl‑substituted analog (MT‑45, I‑C6) is a well‑characterized μ‑opioid agonist with analgesic potency approximately 80 % that of morphine [1]. In contrast, the n‑pentyl analog 86360‑43‑2 shows high sigma‑1 receptor affinity (Ki = 4.30 nM) and, based on class SAR, is unlikely to retain significant μ‑opioid activity because the N‑alkyl substituent sterically and electronically disfavours the opioid pharmacophore [2][3]. The switch from a bulky, cyclic substituent to a flexible, linear chain changes the compound’s logP, molecular shape, and target engagement, making the n‑pentyl variant a distinct chemical entity for sigma‑1‑focused research rather than an opioid‑receptor tool.

MT-45 cyclohexyl n-pentyl opioid vs. sigma

High-Value Application Scenarios for 1-(1,2-Diphenylethyl)-4-pentylpiperazine (86360-43-2) in Research and Industrial Procurement


Sigma‑1 Receptor Pharmacological Tool Compound for Pain and Neuroprotection Studies

With a sigma‑1 Ki of 4.30 nM [1] and anticipated low μ‑opioid activity (in contrast to MT‑45), 86360‑43‑2 serves as a selective sigma‑1 ligand for mechanistic studies of endoplasmic‑reticulum stress, calcium signalling, and neuropathic pain. Its n‑pentyl chain provides a defined SAR handle for exploring sigma‑1/sigma‑2 selectivity when compared with shorter‑ or bulkier‑chain analogs. Use in rodent pain models or primary neuronal cultures would benefit from the compound’s likely improved metabolic stability over unsubstituted piperazine predecessors [2].

Monoamine‑Transporter Profiling in Dual SERT/NET Inhibitor Drug Discovery

Class‑level SAR indicates that N‑alkyl diphenylethyl‑piperazines act as dual SERT/NET inhibitors with minimal DAT activity, making 86360‑43‑2 a candidate for screening in stress urinary incontinence or depression models [2][3]. The linear n‑pentyl substitution is expected to avoid the DAT‑mediated hyperlocomotion and abuse liability seen with GBR‑12909‑class compounds [4], while retaining robust SERT/NET inhibition. Procurement for in‑vitro uptake assays and microdialysis studies in rodent brain regions is warranted to benchmark this compound against duloxetine and venlafaxine.

Forensic Toxicology and New‑Psychoactive‑Substance (NPS) Reference Standard

Diphenylethyl‑piperazines, including MT‑45 and its fluorinated analog 2F‑MT‑45, have emerged as non‑fentanyl novel synthetic opioids . The n‑pentyl derivative 86360‑43‑2 represents a structurally distinct member of this class that may appear in seized materials or biological samples. Forensic laboratories require authenticated reference standards of 86360‑43‑2 to develop and validate LC‑MS/MS and GC‑MS methods capable of differentiating it from cyclohexyl‑substituted MT‑45 and other piperazine‑type NPS. The data on sigma‑1 affinity and transporter profile also aid toxicological interpretation of case findings.

Calcium‑Channel and Cardiotoxicity Screening Panels

Given the established calcium‑antagonistic properties of diphenylethyl‑piperazine derivatives [5] and the class‑level effort to minimize hERG activity through N‑alkyl substitution [2], 86360‑43‑2 is a logical inclusion in ion‑channel liability panels. Its well‑defined n‑pentyl substituent permits direct comparison with the cyclohexyl (MT‑45) and methyl (–)-6a analogs in automated patch‑clamp assays (hERG, Cav1.2, Nav1.5), helping medicinal chemists deconvolute the contribution of N‑substituent bulk and flexibility to cardiac safety profiles.

Quote Request

Request a Quote for 1-(1,2-Diphenylethyl)-4-pentylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.